Cas no 1225946-22-4 (2-(3,5-Dichlorophenyl)prop-2-enoic acid)

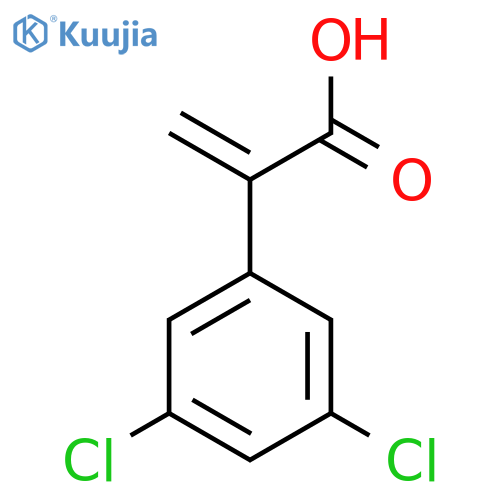

1225946-22-4 structure

商品名:2-(3,5-Dichlorophenyl)prop-2-enoic acid

CAS番号:1225946-22-4

MF:C9H6Cl2O2

メガワット:217.0487408638

CID:5282423

2-(3,5-Dichlorophenyl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(3,5-dichlorophenyl)prop-2-enoic acid

- 2-(3,5-dichlorophenyl)prop-2-enoicacid

- BB 0261117

- 2-(3,5-Dichlorophenyl)prop-2-enoic acid

-

- インチ: 1S/C9H6Cl2O2/c1-5(9(12)13)6-2-7(10)4-8(11)3-6/h2-4H,1H2,(H,12,13)

- InChIKey: WIXDBWQKISURIV-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=C(C(=C)C(=O)O)C=1)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 218

- トポロジー分子極性表面積: 37.3

- 疎水性パラメータ計算基準値(XlogP): 3.3

2-(3,5-Dichlorophenyl)prop-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-673470-1.0g |

2-(3,5-dichlorophenyl)prop-2-enoic acid |

1225946-22-4 | 95.0% | 1.0g |

$1129.0 | 2025-03-13 | |

| Enamine | EN300-673470-0.25g |

2-(3,5-dichlorophenyl)prop-2-enoic acid |

1225946-22-4 | 95.0% | 0.25g |

$1038.0 | 2025-03-13 | |

| Enamine | EN300-673470-10.0g |

2-(3,5-dichlorophenyl)prop-2-enoic acid |

1225946-22-4 | 95.0% | 10.0g |

$4852.0 | 2025-03-13 | |

| Enamine | EN300-673470-0.1g |

2-(3,5-dichlorophenyl)prop-2-enoic acid |

1225946-22-4 | 95.0% | 0.1g |

$993.0 | 2025-03-13 | |

| Enamine | EN300-673470-5.0g |

2-(3,5-dichlorophenyl)prop-2-enoic acid |

1225946-22-4 | 95.0% | 5.0g |

$3273.0 | 2025-03-13 | |

| Enamine | EN300-673470-2.5g |

2-(3,5-dichlorophenyl)prop-2-enoic acid |

1225946-22-4 | 95.0% | 2.5g |

$2211.0 | 2025-03-13 | |

| Enamine | EN300-673470-0.5g |

2-(3,5-dichlorophenyl)prop-2-enoic acid |

1225946-22-4 | 95.0% | 0.5g |

$1084.0 | 2025-03-13 | |

| Enamine | EN300-673470-0.05g |

2-(3,5-dichlorophenyl)prop-2-enoic acid |

1225946-22-4 | 95.0% | 0.05g |

$948.0 | 2025-03-13 |

2-(3,5-Dichlorophenyl)prop-2-enoic acid 関連文献

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

1225946-22-4 (2-(3,5-Dichlorophenyl)prop-2-enoic acid) 関連製品

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量